Patent-Cited Specificity for FLT3 Inhibitor Synthesis
A critical point of differentiation is the compound's explicit and non-obvious selection as a building block in patented FLT3 inhibitor development. International patent WO2019191896A1 (and its US counterpart US11332476B2) specifically cites 2-(2-chloro-4-fluorophenylthio)acetic acid as a core structural component for generating 4-quinolinone derivatives with FLT3 inhibitory activity [1]. While the patent does not disclose direct comparative activity data for the acid itself, it demonstrates that this specific substitution pattern (2-chloro-4-fluoro on phenylthio) was selected over other potential aryl groups for the construction of the final active pharmaceutical ingredient (API). This contrasts with the majority of structural analogs (e.g., different halogen positions or non-thioether linkers), which lack such explicit, validated patent linkage for this therapeutic target.
| Evidence Dimension | Patent citation as key intermediate for FLT3 inhibitor synthesis |
|---|---|
| Target Compound Data | Cited as core structural component in WO2019191896A1 / US11332476B2 |
| Comparator Or Baseline | Analogs (e.g., CAS 103-04-8, 399-41-7, 177985-32-9): No equivalent citation found |
| Quantified Difference | Qualitative difference: presence vs. absence of validated use-case linkage |
| Conditions | Patent literature review |
Why This Matters
This patent linkage validates the compound's specific utility and reduces the procurement risk associated with sourcing an unvalidated analog for FLT3-targeted drug discovery programs.
- [1] 3SM BIOTRON INC. FMS-LIKE TYROSINE KINASE INHIBITORS. International Patent Application WO2019191896A1, published 2019-10-10. View Source
